molecular formula C16H12FNO B10888922 (2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one

(2Z)-2-(4-fluorobenzylidene)-1-methyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B10888922
M. Wt: 253.27 g/mol
InChI Key: CCULBDZISZJCRU-GDNBJRDFSA-N
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Description

2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylindole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one can be compared with other indole derivatives, such as:

The uniqueness of 2-[(Z)-1-(4-Fluorophenyl)methylidene]-1-methyl-1H-indol-3-one lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12FNO

Molecular Weight

253.27 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-1-methylindol-3-one

InChI

InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(19)15(18)10-11-6-8-12(17)9-7-11/h2-10H,1H3/b15-10-

InChI Key

CCULBDZISZJCRU-GDNBJRDFSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)F

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)F

Origin of Product

United States

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